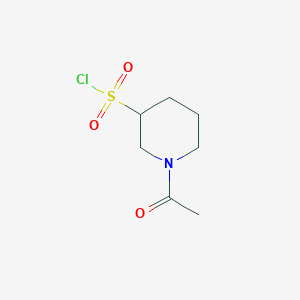

1-Acetylpiperidine-3-sulfonyl chloride

CAS No.: 1251248-46-0

Cat. No.: VC3421785

Molecular Formula: C7H12ClNO3S

Molecular Weight: 225.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251248-46-0 |

|---|---|

| Molecular Formula | C7H12ClNO3S |

| Molecular Weight | 225.69 g/mol |

| IUPAC Name | 1-acetylpiperidine-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C7H12ClNO3S/c1-6(10)9-4-2-3-7(5-9)13(8,11)12/h7H,2-5H2,1H3 |

| Standard InChI Key | XPPWLKSMXZBGMF-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC(C1)S(=O)(=O)Cl |

| Canonical SMILES | CC(=O)N1CCCC(C1)S(=O)(=O)Cl |

Introduction

Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | 1-Acetylpiperidine-3-sulfonyl chloride |

| Molecular Formula | CHClNOS |

| Molecular Weight | 225.69 g/mol |

| CAS Number | 1251248-46-0 |

This compound features a piperidine ring substituted with an acetyl group at the nitrogen atom and a sulfonyl chloride group at the third position, making it a functionalized heterocyclic compound with significant synthetic utility .

Synthesis

The synthesis of 1-acetylpiperidine-3-sulfonyl chloride typically involves the following steps:

-

Functionalization of the piperidine ring to introduce an acetyl group at the nitrogen atom.

-

Chlorosulfonation at the third position of the piperidine ring to form the sulfonyl chloride group.

The exact synthetic routes and reagents used are not well-documented in publicly available literature, suggesting that this area may benefit from additional research.

Applications

1-Acetylpiperidine-3-sulfonyl chloride is primarily used as an intermediate in organic synthesis due to its reactive sulfonyl chloride group. Applications include:

-

Formation of Sulfonamides: Sulfonamides are important pharmacophores in medicinal chemistry known for their antimicrobial, anti-inflammatory, and antitumor activities.

-

Functional Group Transformations: The compound can serve as a precursor for introducing sulfonate groups into complex molecules .

Biological Relevance

While specific biological activity data for 1-acetylpiperidine-3-sulfonyl chloride is limited, insights can be drawn from its structural components:

-

Piperidine Ring: Compounds containing piperidine rings often exhibit pharmacological properties such as analgesic, anti-inflammatory, and antimicrobial activities.

-

Sulfonyl Chloride Group: This group enhances reactivity and facilitates interactions with biological targets, potentially broadening its utility in drug discovery .

Further studies are needed to evaluate its direct biological activity and potential therapeutic applications.

Comparison with Related Compounds

To better understand its significance, a comparison with related sulfonyl chlorides is presented below:

| Compound | Molecular Formula | Applications |

|---|---|---|

| 1-Acetylpiperidine-3-sulfonyl chloride | CHClNOS | Intermediate for sulfonamides synthesis |

| (E)-1-(Styrylsulfonyl)-4-(thiophen-3-yl)piperidine | CHNOS | Anti-inflammatory and neuroprotective research |

This highlights the diverse utility of sulfonyl-containing compounds across chemical and biological domains .

Research Gaps and Future Directions

Despite its synthetic importance, several gaps exist in the current understanding of 1-acetylpiperidine-3-sulfonyl chloride:

-

Lack of detailed physical property data (e.g., boiling point, melting point).

-

Limited information on specific synthetic protocols.

-

Absence of comprehensive studies on biological activity.

Future research could focus on:

-

Experimental characterization of its physical properties.

-

Development of efficient synthetic methodologies.

-

Exploration of its pharmacological potential through in vitro and in vivo studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume